molecular formula C11H12O5 B1272851 2-(4-Formyl-2-methoxyphenoxy)propanoic acid CAS No. 51264-79-0

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

Cat. No. B1272851
CAS RN: 51264-79-0
M. Wt: 224.21 g/mol
InChI Key: MLHKYEYVHIVNMU-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a chemical compound that serves as a precursor or an intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The presence of the formyl and methoxy groups on the aromatic ring and the propanoic acid moiety suggests that this compound could be involved in various chemical reactions and possess distinct physical and chemical properties .

Synthesis Analysis

The synthesis of derivatives of 2-(4-formyl-2-methoxyphenoxy)propanoic acid has been reported, where cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) leads to the formation of 1,3,4-thiadiazole derivatives . This suggests that the compound can undergo condensation reactions to form heterocyclic structures, which are of interest in pharmaceutical research due to their biological activities.

Molecular Structure Analysis

The molecular structure of 2-(4-formyl-2-methoxyphenoxy)propanoic acid and its derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework . The crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined by X-ray diffraction, which reveals details about the spatial arrangement of atoms and the hydrogen-bonded cyclic dimers formed .

Chemical Reactions Analysis

The formyl group in 2-(4-formyl-2-methoxyphenoxy)propanoic acid is reactive and can participate in various chemical reactions, such as the synthesis of thiadiazole derivatives mentioned earlier . Additionally, the compound's structure is related to that of other phenoxyalkanoic acids, which have been studied for their interactions with metals, suggesting potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-formyl-2-methoxyphenoxy)propanoic acid derivatives can be influenced by the presence of the methoxy and formyl groups. These groups can affect the compound's solubility, boiling and melting points, and reactivity. The antimicrobial evaluation of the thiadiazole derivatives indicates that these compounds exhibit significant activity against several strains of microbes, which is a valuable property for potential pharmaceutical applications . The corrosion inhibition properties of a related compound, 2-methoxy-4-formylphenol, suggest that the methoxy and formyl groups can also play a role in surface chemistry and materials science .

Scientific Research Applications

Anti-Mycobacterial Properties

2-(4-Formyl-2-methoxyphenoxy)propanoic acid has been evaluated for its anti-mycobacterial activities. In a study, this compound was used to synthesize chalcones and phenoxy acetic acid derivatives, which showed significant activity against Mycobacterium tuberculosis H37Rv (Yar, Siddiqui, & Ali, 2006). Another research confirmed similar findings, emphasizing its potential in treating mycobacterial infections (Shaharyar, Siddiqui, & Ali, 2006).

Antimicrobial Evaluation

The compound has also been the basis for the synthesis of 1,3,4-thiadiazole derivatives, which demonstrated considerable antimicrobial activities against several microbial strains, highlighting its relevance in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Interaction with Metals

A study on metal phenoxyalkanoic acid interactions revealed the crystal structures of complexes formed with 2-(4-formyl-2-methoxyphenoxy)propanoic acid. This research provides insights into the molecular structure and potential applications in the field of crystallography and material sciences (O'reilly, Smith, Kennard, & Mak, 1987).

Lignin Degradation

Another application area is in lignin degradation. The compound was used as a lignin substructure model to study its degradation by Fusarium solani, indicating its utility in understanding lignin biodegradation pathways (Katayama, Sogô, & Higuchi, 1986).

Food Analysis

The compound has been used in developing a method for determining sodium 2-(4-methoxyphenoxy)propanoate in foods. This demonstrates its application in food safety and analytical chemistry (Jian-min, 2014).

Sweetness Inhibition

Research on the compound's effect as a sweetness inhibitor revealed its ability to reduce sweetness intensity and persistence in various stimuli, important for understanding taste receptor interactions and food science (Johnson, Birch, & Macdougall, 1994).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHKYEYVHIVNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387770
Record name 2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

CAS RN

51264-79-0
Record name 2-(4-formyl-2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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